molecular formula C13H9N3O2S B11851303 N-(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)formamide CAS No. 111849-30-0

N-(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)formamide

Cat. No.: B11851303
CAS No.: 111849-30-0
M. Wt: 271.30 g/mol
InChI Key: LAJFNVNZHVASRL-UHFFFAOYSA-N
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Description

N-(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)formamide is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring, with additional functional groups that contribute to its unique chemical properties

Preparation Methods

The synthesis of N-(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)formamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the thienopyrimidine core: This step involves the cyclization of a thiophene derivative with a suitable nitrogen-containing reagent, such as urea or guanidine, under acidic or basic conditions.

    Functionalization of the core:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of catalysts and continuous flow reactors can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

N-(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)formamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the formamide group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown promise as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: The compound exhibits anticancer, antimicrobial, and anti-inflammatory activities, which are being explored for therapeutic applications.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)formamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

N-(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)formamide can be compared with other thienopyrimidine derivatives, such as:

    6-Phenylthieno[2,3-d]pyrimidin-4(3H)-one: This compound shares a similar core structure but lacks the formamide group, resulting in different chemical and biological properties.

    N-(3-(4-Morpholinyl)propyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine: This derivative contains a morpholine ring and exhibits distinct pharmacological activities compared to the formamide derivative.

The uniqueness of this compound lies in its specific functional groups, which confer unique reactivity and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

111849-30-0

Molecular Formula

C13H9N3O2S

Molecular Weight

271.30 g/mol

IUPAC Name

N-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)formamide

InChI

InChI=1S/C13H9N3O2S/c17-8-15-16-7-14-12-10(13(16)18)6-11(19-12)9-4-2-1-3-5-9/h1-8H,(H,15,17)

InChI Key

LAJFNVNZHVASRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)N=CN(C3=O)NC=O

Origin of Product

United States

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